2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 1-methyl-1H-pyrazole moiety at the 5-position of the oxadiazole ring. The benzamide group is further modified with chloro and fluoro substituents at the 2- and 6-positions, respectively.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN5O2/c1-20-9(5-6-16-20)12-18-19-13(22-12)17-11(21)10-7(14)3-2-4-8(10)15/h2-6H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEOHGMFWBFKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Synthesis of 1,3,4-Oxadiazole: The next step involves the formation of the 1,3,4-oxadiazole ring. This is usually done by reacting the pyrazole derivative with an appropriate carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).
Formation of the Benzamide Core: The final step involves the coupling of the oxadiazole-pyrazole intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and oxadiazole rings.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzamide ring, while oxidation and reduction can modify the pyrazole and oxadiazole rings.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazole compounds, including the target compound, exhibit promising anticancer activity. For instance, compounds similar to 2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines:
The presence of electron-withdrawing groups has been linked to enhanced biological activity, making this compound a candidate for further development in cancer therapies.
Antiviral Activity
The compound's structure suggests potential antiviral properties. Substituents like the pyrazole moiety have been associated with antiviral activity against HIV and other viruses. Research into similar compounds has demonstrated their ability to inhibit viral replication in infected cells, highlighting their potential as antiviral agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the oxadiazole ring.
- Introduction of the pyrazole moiety.
- Final coupling with the chlorofluorobenzamide.
These steps ensure high yields and purity of the desired compound.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in Pharmaceuticals, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that compounds with a similar structure to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 0.19 µM to 0.48 µM across different cell lines .
Case Study 2: Antiviral Screening
Another study focused on evaluating the antiviral potential of pyrazole-containing compounds against HIV showed that certain derivatives could inhibit viral replication effectively. The presence of the oxadiazole ring was crucial for enhancing bioactivity .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related 1,3,4-oxadiazole derivatives documented in recent research.
Structural Analogues with Antifungal Activity
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :
- Structure : Contains a sulfamoyl-benzamide group and a 4-methoxyphenylmethyl substituent on the oxadiazole ring.
- Activity : Demonstrated potent antifungal activity against Candida albicans (MIC = 1.56 µg/mL) and Candida glabrata (MIC = 3.12 µg/mL), outperforming fluconazole in some strains .
- Comparison : The target compound lacks the sulfamoyl group but includes a chloro-fluoro-benzamide motif. The pyrazole substituent may enhance solubility or target specificity compared to LMM5’s methoxyphenyl group.
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Structure : Features a cyclohexyl-ethyl sulfamoyl group and a furan substituent.
- Activity : Moderate antifungal activity (MIC = 12.5 µg/mL for C. albicans) .
- Comparison : The furan ring in LMM11 may contribute to π-π stacking interactions, whereas the pyrazole in the target compound could offer improved metabolic stability due to its methyl group.
Enzyme Inhibitory Analogues
- Compound 8q (N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide): Structure: Contains an indolylmethyl-sulfanylacetamide chain. Activity: Exhibited strong α-glucosidase inhibition (IC₅₀ = 49.71 µM), comparable to acarbose (IC₅₀ = 38.25 µM) .
Compound 8g/8h :
Antibacterial Analogues
- Compounds 8a-w :
- Structure : Varied N-substituents on the acetamide chain.
- Activity : Moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC range: 25–100 µg/mL) .
- Comparison : The target compound’s halogenated benzamide may enhance membrane permeability or disrupt bacterial efflux pumps, though direct evidence is lacking.
Key Structural and Functional Differences
Biological Activity
2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C17H14ClFN4O
- Molecular Weight : 344.8 g/mol
- CAS Number : 2034290-26-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including compounds similar to this compound, exhibit significant cytotoxicity against different cancer cell lines. For instance:
- Cytotoxicity against Cell Lines : The compound showed IC50 values indicating effective inhibition of cell growth in various cancer cell lines:
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Kinases : Compounds with similar structures have shown strong binding affinities towards kinases involved in cancer progression. For example, some derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM .
- Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells, a critical pathway for eliminating malignant cells.
- DNA Interaction : Studies have indicated that these compounds can bind to DNA, disrupting replication and transcription processes essential for cancer cell survival .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown potential antimicrobial activity:
- Fungicidal Activity : Certain derivatives demonstrated significant inhibition against fungal pathogens such as Pyricularia oryae, with inhibition rates reaching up to 77.8% .
- Insecticidal Activity : The compound's efficacy was also tested against agricultural pests like Mythimna separate, exhibiting notable insecticidal properties at concentrations around 500 mg/L .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Q & A
Basic: What synthetic routes are reported for synthesizing 2-chloro-6-fluoro-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?
Answer:
A common approach involves coupling substituted benzamide derivatives with functionalized 1,3,4-oxadiazoles. For example:
- Step 1: Prepare the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or thioethers under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduce the pyrazole moiety by reacting 5-(chloromethyl)-1,3,4-oxadiazole intermediates with 1-methyl-1H-pyrazole derivatives. This step may require controlled pH and temperature to avoid side reactions .
- Step 3: Final benzamide coupling via amide bond formation using activating agents like EDCI/HOBt.
Key Considerations:
- Solvent choice (e.g., DMF for polar intermediates) and reaction time (e.g., 12–24 hours for cyclization) are critical for yield .
- Purity is ensured via column chromatography or recrystallization, as impurities from incomplete cyclization can affect downstream bioactivity .
Basic: Which spectroscopic methods are essential for characterizing this compound and its intermediates?
Answer:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (e.g., δ 7.07–7.54 ppm for fluorinated benzamide) and oxadiazole/pyrazole carbons (δ 150–160 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335–350) and fragment patterns to validate the oxadiazole ring .
- IR Spectroscopy: Identify carbonyl stretches (1650–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Data Interpretation Tip:
Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton environments .
Advanced: How can researchers optimize reaction conditions for higher yields?
Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors: Temperature (RT vs. 60°C), base concentration (1.0–1.5 eq. K₂CO₃), and solvent polarity (DMF vs. acetonitrile) .
- Response Variables: Yield, purity, and reaction time.
- Example Workflow:
Case Study:
In analogous oxadiazole syntheses, increasing K₂CO₃ from 1.0 to 1.2 eq. improved yields by 15% by enhancing deprotonation of thiol intermediates .
Advanced: How to resolve contradictions in NMR data between intermediates and final products?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or residual solvents:
- Troubleshooting Steps:
- Variable Temperature NMR: Detect tautomeric shifts in pyrazole protons (e.g., δ 4.05 ppm for methyl groups may split at low temperatures) .
- DEPT-135/HSQC: Differentiate overlapping carbons in aromatic regions.
- Spiking Experiments: Add authentic samples of suspected impurities to identify extraneous peaks .
Example:
In pyrazole-containing compounds, residual DMSO-d₆ can obscure signals at δ 2.5 ppm; use CDCl₃ for better resolution .
Advanced: What strategies are recommended for evaluating the compound’s pharmacological activity?
Answer:
- In Vitro Assays:
- In Vivo Studies:
Methodological Note:
Structure-activity relationships (SAR) can be refined by synthesizing analogs with varied substituents (e.g., replacing chloro with bromo) and comparing bioactivity .
Advanced: How to apply flow chemistry for scalable synthesis of this compound?
Answer:
- Reactors: Use microfluidic systems for precise control of exothermic steps (e.g., cyclization reactions) .
- Process Parameters:
- Advantages:
Validation:
Monitor reaction progress inline via UV-Vis or FTIR spectroscopy to ensure steady-state conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
